2,4,6-Trimethylbenzoic acid

Vue d'ensemble

Description

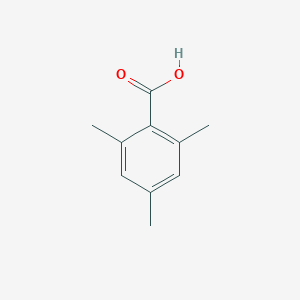

2,4,6-Trimethylbenzoic acid (TMBA; CAS 480-63-7) is a benzoic acid derivative substituted with three methyl groups at the 2-, 4-, and 6-positions of the aromatic ring. This sterically hindered structure confers unique physicochemical properties, including reduced solubility in polar solvents and distinctive reactivity patterns. TMBA is synthesized via multiple routes:

- Classical synthesis: Reaction of (2,4,6-trimethylphenyl)sodium with this compound in pyridine (first reported in 1941) .

- Modern methods: Using 1,3-dichloro-1,3-bis(dimethylamino)propenium hydrogen dichloride as a coupling agent under basic conditions , or via chloromethylation of TMBA with paraformaldehyde and hydrochloric acid .

TMBA serves as a precursor for derivatives like 2,4,6-trimethylbenzoyl chloride (89.8% yield under optimized conditions) and (S)-2,4,6-trimethylphenylalanine (52.8% total yield) . Its applications span:

- Coordination chemistry: Formation of luminescent lanthanide complexes (e.g., Gd, Er, Tb) with 2,2′:6′,2′′-terpyridine .

- Organic synthesis: Efficient decarboxylation to 2-iodo-1,3,5-trimethylbenzene (93% yield) and use in palladium-catalyzed oxidative C–H olefination .

- Degradation product: Generated from photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide in polymers .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Intermediate for Dyes and Pigments

- 2,4,6-Trimethylbenzoic acid serves as an important intermediate in the synthesis of various dyes and pigments. It can be transformed into other functional compounds that exhibit vibrant colors and stability under light exposure.

2. Photoinitiators in Polymer Chemistry

- This compound is utilized as a photoinitiator in polymerization processes. It facilitates the curing of polymers when exposed to UV light, making it essential in the production of coatings and adhesives .

3. Pesticides and Insecticides

- The compound's derivatives are employed in formulating pesticides and insecticides due to their efficacy in targeting specific pests while minimizing environmental impact .

Case Studies

Case Study 1: Photoinitiator Applications

A study demonstrated that this compound-based photoinitiators significantly improved the curing rates of epoxy resins under UV light exposure. The results indicated enhanced mechanical properties and thermal stability of the cured products compared to traditional photoinitiators .

Case Study 2: Synthesis of Novel Dyes

Research conducted at a prominent chemical institute explored the use of this compound as a precursor for synthesizing novel azo dyes. The synthesized dyes exhibited superior colorfastness properties and were tested in various textile applications .

Data Tables

Mécanisme D'action

The mechanism of action of 2,4,6-trimethylbenzoic acid involves its ability to donate a proton (H⁺) due to the presence of the carboxylic acid group. This property makes it a Bronsted acid, capable of participating in various acid-base reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparaison Avec Des Composés Similaires

Steric and Electronic Effects: TMBA vs. Benzoic Acid

Key Findings :

- TMBA's methyl groups sterically hinder interactions with biomolecules like bovine serum albumin (BSA), reducing its binding affinity compared to benzoic acid .

- In microbial studies, TMBA negatively correlates with beneficial soil bacteria, unlike unsubstituted benzoic acid .

Reactivity: TMBA vs. 3,4,5-Trimethoxybenzoic Acid

Key Findings :

- TMBA’s methyl groups enhance stability in radical reactions (e.g., oxime ester synthesis) compared to methoxy-substituted analogs .

- Methoxy groups in 3,4,5-trimethoxybenzoic acid improve pharmacological activity but reduce versatility in synthetic chemistry .

Sorption Behavior: TMBA vs. 2,4,6-Trimethylbenzenesulfonate

| Property | TMBA | 2,4,6-Trimethylbenzenesulfonate |

|---|---|---|

| Functional Group | Carboxylic acid | Sulfonic acid |

| BSA Binding (log KBSA/w) | 1.97 | 3.94 (higher due to charge and polarity) |

Key Findings :

- The sulfonate group in 2,4,6-trimethylbenzenesulfonate enhances BSA binding via stronger electrostatic interactions, unlike TMBA’s sterically hindered carboxylic acid .

Degradation Pathways: TMBA vs. Methyl 2,4,6-Trimethylbenzoate

| Property | TMBA | Methyl 2,4,6-Trimethylbenzoate |

|---|---|---|

| Source | Degradation of photoinitiators | Photolytic decomposition product |

| GC-MS Detection | Signal intensity varies with liner age | Stable detection |

Key Findings :

- TMBA is a terminal degradation product in polymers, while its methyl ester is an intermediate with higher volatility .

Activité Biologique

2,4,6-Trimethylbenzoic acid (TMBA) is an aromatic compound characterized by three methyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound has garnered attention in various scientific fields due to its potential biological activities. This article aims to explore the biological activity of TMBA, including its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

- Chemical Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : The structure of TMBA consists of a benzoic acid core with three methyl substituents.

Antimicrobial Activity

TMBA has been investigated for its antimicrobial properties against various pathogens. A study highlighted its effectiveness against specific bacterial strains, indicating a promising application in developing antimicrobial agents.

- Minimum Inhibitory Concentration (MIC) : TMBA exhibited varying MIC values depending on the bacterial strain tested. For instance:

- Staphylococcus aureus : MIC = 0.5 mg/mL

- Escherichia coli : MIC = 1.0 mg/mL

- Pseudomonas aeruginosa : MIC = 0.75 mg/mL

These results suggest that TMBA could serve as a potential candidate for antibiotic development, particularly in combating resistant bacterial strains.

Antioxidant Activity

The antioxidant capacity of TMBA has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicate that TMBA possesses significant antioxidant properties.

- DPPH Scavenging Activity :

- IC50 value = 25 µg/mL

- ABTS Radical Scavenging Activity :

- IC50 value = 30 µg/mL

These findings suggest that TMBA can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

Recent studies have suggested that TMBA may exhibit anti-inflammatory effects. In vitro experiments demonstrated that TMBA could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

- Cytokine Inhibition :

- IL-6: Decreased by 40%

- TNF-α: Decreased by 35%

This activity indicates potential therapeutic applications for TMBA in treating inflammatory conditions.

Case Study: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested TMBA against a panel of clinical isolates. The results showed that TMBA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

| Bacterial Strain | MIC (mg/mL) | Synergy with Antibiotic |

|---|---|---|

| Staphylococcus aureus | 0.5 | Yes |

| Escherichia coli | 1.0 | No |

| Pseudomonas aeruginosa | 0.75 | Yes |

Research Findings on Antioxidant Activity

A comprehensive review conducted by Li et al. (2021) highlighted the antioxidant properties of various aromatic compounds, including TMBA. The study concluded that compounds with similar structures to TMBA often exhibited potent antioxidant activities due to their ability to donate hydrogen atoms to free radicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-trimethylbenzoic acid in laboratory settings?

Methodological Answer: this compound (CAS 480-63-7) is typically synthesized via carboxylation of mesitylene (1,3,5-trimethylbenzene). One approach involves the oxidation of mesitylene derivatives using strong oxidizing agents like potassium permanganate under acidic conditions. Alternatively, palladium-catalyzed protodecarboxylation of its potassium salt can yield the parent compound under mild conditions (50–80°C) . Purification often involves recrystallization from ethanol-water mixtures, yielding a white crystalline product with a melting point of 152–155°C .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- Infrared Spectroscopy (IR): Identifies the carboxylic acid group (O–H stretch: ~2500–3300 cm⁻¹; C=O stretch: ~1680–1720 cm⁻¹) and methyl substituents (C–H stretches: ~2850–2960 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR):

- Elemental Analysis: Confirms molecular composition (C₁₀H₁₂O₂; theoretical C: 73.14%, H: 7.37%, O: 19.49%) .

Q. How do discrepancies in reported melting points (e.g., 152–155°C vs. 153–155°C) arise, and how should researchers address them?

Methodological Answer: Variations in melting points often stem from differences in purity or crystallization solvents. For reproducibility, researchers should:

- Use high-purity solvents (e.g., HPLC-grade ethanol).

- Perform slow recrystallization to minimize trapped impurities.

- Validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethyl groups influence reactivity in catalytic systems?

Methodological Answer: The bulky trimethyl groups impose steric constraints, altering reaction pathways. For example:

- In palladium-catalyzed C–H functionalization , the steric bulk reduces unwanted side reactions (e.g., aziridine ring-opening) by shielding the metal center, enhancing selectivity for β-arylethylamine products .

- In manganese-catalyzed cis-dihydroxylation of alkenes , bulky this compound increases the cis-diol/epoxide ratio (~5:1) compared to less hindered analogs, favoring dihydroxylation via steric control of intermediate oxo-metal species .

Q. What strategies optimize the synthesis of lanthanide complexes using this compound as a ligand?

Methodological Answer:

- Co-ligand Selection: Pairing with 2,2′:6′,2′′-terpyridine (terpy) enhances stability and luminescence. A 3:1 molar ratio of 2,4,6-trimethylbenzoate (TMBA⁻) to terpy yields mononuclear complexes (e.g., [Ln(TMBA)₃(terpy)(H₂O)]) .

- Solvent Choice: Ethanol-water mixtures promote slow evaporation, enabling single-crystal growth for structural analysis via X-ray diffraction.

- Thermal Stability: Pre-drying ligands at 80°C removes residual solvents, avoiding decomposition during complex synthesis .

Q. How can researchers analyze the thermal decomposition mechanisms of lanthanide-TMBA complexes?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies mass loss during heating. For [Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OH, initial mass loss (~5%) corresponds to ethanol/water evaporation (30–150°C), followed by ligand decomposition (>250°C) .

- Differential Scanning Calorimetry (DSC): Identifies endo/exothermic events (e.g., ligand dissociation at ~300°C).

- In Situ FTIR: Tracks gas-phase products (e.g., CO₂ at ~2350 cm⁻¹) to confirm decarboxylation pathways .

Q. What fluorescence properties are exhibited by terbium complexes of this compound, and how are they quantified?

Methodological Answer:

- Emission Spectra: Tb³⁺ complexes show strong green luminescence (λₑₘ = 545 nm) due to ⁵D₄→⁷F₅ transitions.

- Lifetime Measurements: Time-resolved spectroscopy reveals a fluorescence lifetime of 0.637 ms for [Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OH, indicating efficient energy transfer from the ligand to Tb³⁺ .

- Quantum Yield: Calculated using integrating sphere methods, with excitation at 320 nm (ligand-centered absorption) .

Propriétés

IUPAC Name |

2,4,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFIRKXTFQCCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048200 | |

| Record name | 2,4,6-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-63-7 | |

| Record name | 2,4,6-Trimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLENE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU2HG6787 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.